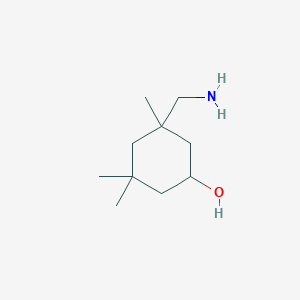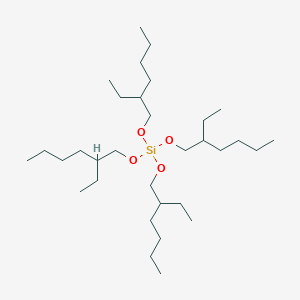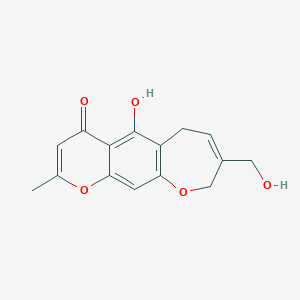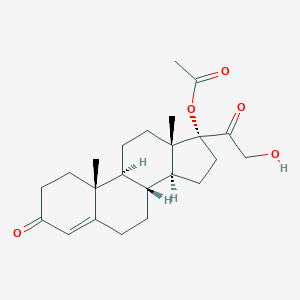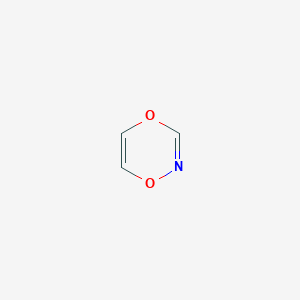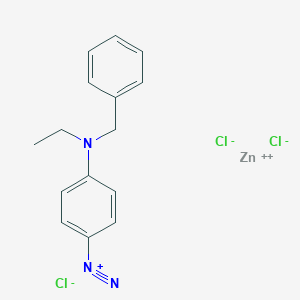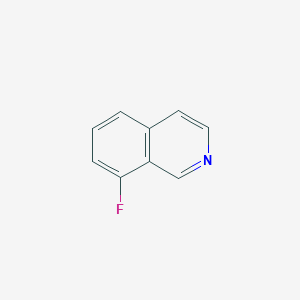
8-Fluoroisoquinoline
Vue d'ensemble
Description
8-Fluoroisoquinoline is a chemical compound with the molecular formula C9H6FN . It is a solid substance and is used in various applications due to its unique characteristics .
Synthesis Analysis
The synthesis of 8-Fluoroisoquinoline has been achieved through various methods. One such method involves the reaction of 2-iodobenzylidenamine with trifluoromethylalkyne using a palladium catalyst . Another approach involves a directed ortho-lithiation reaction .Molecular Structure Analysis
The molecular structure of 8-Fluoroisoquinoline consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for 8-Fluoroisoquinoline is 1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H .Chemical Reactions Analysis
Fluorinated isoquinolines, such as 8-Fluoroisoquinoline, have been synthesized using various approaches. These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical And Chemical Properties Analysis
8-Fluoroisoquinoline is a solid substance . It has a molecular weight of 147.15 . The compound is stored at room temperature .Applications De Recherche Scientifique
Pharmaceuticals
8-Fluoroisoquinoline: is a compound of significant interest in pharmaceutical research due to its potential bioactivity. The introduction of a fluorine atom into the isoquinoline framework can lead to unique electrostatic and steric effects, which often result in distinctive biological activities . This compound has been explored for its use in synthesizing various pharmaceuticals, where it may contribute to the development of new medications with improved efficacy and safety profiles.
Materials Science
In the field of materials science, 8-Fluoroisoquinoline plays a role in the synthesis of advanced materials. Its unique light-emitting properties make it a candidate for use in organic light-emitting diodes (OLEDs) . The compound’s structural features could be harnessed to develop materials with specific optical characteristics, potentially leading to innovations in display technology and lighting solutions.
Agricultural Science
The application of 8-Fluoroisoquinoline in agricultural science is not directly documented. However, fluorinated compounds, in general, are known to have applications in the development of pesticides and herbicides due to their biological activity . Research into the compound’s properties could uncover new uses in crop protection and yield enhancement.
Biochemistry
In biochemistry, 8-Fluoroisoquinoline may be utilized in the study of enzyme interactions and biochemical pathways. The compound’s ability to interact with various biological molecules could make it a useful tool in understanding cellular processes and designing biochemical assays .
Supramolecular Chemistry
8-Fluoroisoquinoline: can be significant in supramolecular chemistry, where it may act as a building block for larger structures. Its potential for forming non-covalent interactions could be exploited in the design of molecular assemblies and devices, contributing to the development of new materials and sensors .
Organic Light-Emitting Diodes (OLEDs)
The fluorinated isoquinoline derivatives, including 8-Fluoroisoquinoline , are of interest for their light-emitting properties, which are valuable in the development of OLEDs . These compounds can be part of the active layers in OLEDs, influencing the color and efficiency of the emitted light, which is crucial for display and lighting applications.
Mécanisme D'action
Target of Action
8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely interacts with one or more biochemical pathways to exert its effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 8-Fluoroisoquinoline has good bioavailability.
Result of Action
Given the known bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely induces changes at the molecular and cellular level.
Action Environment
It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of 8-Fluoroisoquinoline.
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .
Propriétés
IUPAC Name |
8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUCBIWXJSBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650461 | |
| Record name | 8-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroisoquinoline | |
CAS RN |
1075-00-9 | |
| Record name | 8-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

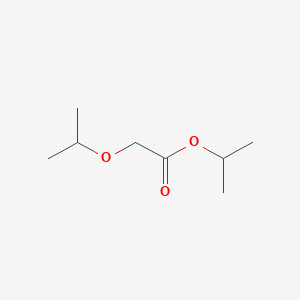

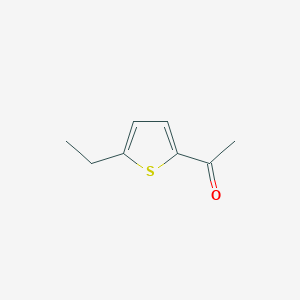

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)

